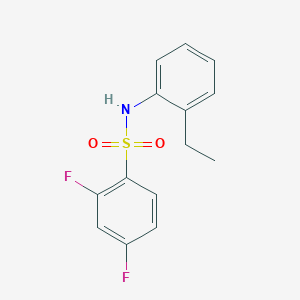

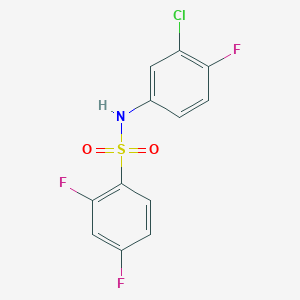

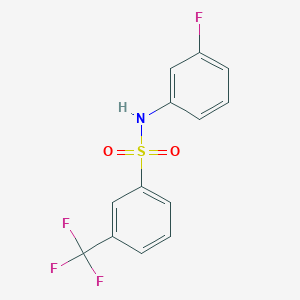

N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been widely used in scientific research as a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

Mecanismo De Acción

N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide binds to a specific site on the CFTR chloride channel and prevents its opening, thereby inhibiting chloride secretion. The exact binding site and mode of action of N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide are still under investigation, but it is believed to interact with the cytoplasmic regulatory domain of CFTR, which is responsible for the gating of the channel.

Biochemical and Physiological Effects

N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion, the reduction of airway surface liquid volume, the modulation of insulin secretion, and the inhibition of cell migration and proliferation. N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has also been shown to have anti-inflammatory and anti-bacterial effects in various in vitro and in vivo models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CFTR, its ability to inhibit both wild-type and mutant CFTR channels, and its compatibility with various cell types and experimental conditions. However, N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide also has some limitations, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Direcciones Futuras

N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has a wide range of potential future directions in scientific research, including the development of new therapies for cystic fibrosis and other CFTR-related disorders, the investigation of the role of CFTR in other physiological processes, such as cancer and inflammation, and the identification of new CFTR inhibitors with improved potency and selectivity. Moreover, N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide can be used as a tool to study the structure and function of the CFTR chloride channel and its interaction with other proteins and small molecules.

Métodos De Síntesis

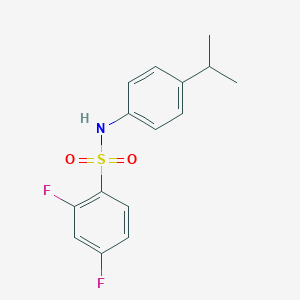

The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide is a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base, followed by the addition of ammonia and subsequent purification steps. The final product is a white crystalline powder with a molecular weight of 407.81 g/mol and a melting point of 204-206°C.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been extensively used in scientific research to study the function and regulation of the CFTR chloride channel, which is a key player in the regulation of salt and water transport across epithelial cells. CFTR mutations are responsible for the development of cystic fibrosis, a genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been shown to inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. Moreover, N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been used to investigate the role of CFTR in other physiological processes, such as insulin secretion, cell migration, and apoptosis.

Propiedades

Nombre del producto |

N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide |

|---|---|

Fórmula molecular |

C12H7ClF3NO2S |

Peso molecular |

321.7 g/mol |

Nombre IUPAC |

N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide |

InChI |

InChI=1S/C12H7ClF3NO2S/c13-9-6-8(2-3-10(9)15)17-20(18,19)12-4-1-7(14)5-11(12)16/h1-6,17H |

Clave InChI |

CVFBHWABHBWGSW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)F |

SMILES canónico |

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

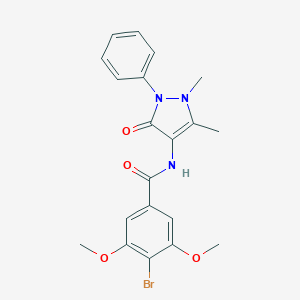

![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)